

# Non-Canonical Signaling Pathways Activated by ACTH (22-39): A Technical Guide

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## Compound of Interest

Compound Name: ACTH (22-39)

Cat. No.: B8235319

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## Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone, primarily known for its role in stimulating the adrenal cortex to produce and release corticosteroids. This canonical signaling pathway is mediated by the full-length ACTH (1-39) peptide binding to the melanocortin 2 receptor (MC2R), a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity.

While the N-terminal region of ACTH is crucial for this classical signaling cascade, emerging evidence suggests that C-terminal fragments of ACTH, including **ACTH (22-39)**, may possess biological activities that are independent of the canonical cAMP pathway. These activities hint at the existence of non-canonical signaling pathways that could open new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the current understanding of the non-canonical signaling pathways activated by the **ACTH (22-39)** fragment, also known in part as Corticotropin-like Intermediate Lobe Peptide (CLIP) when referring to the ACTH(18-39) fragment.

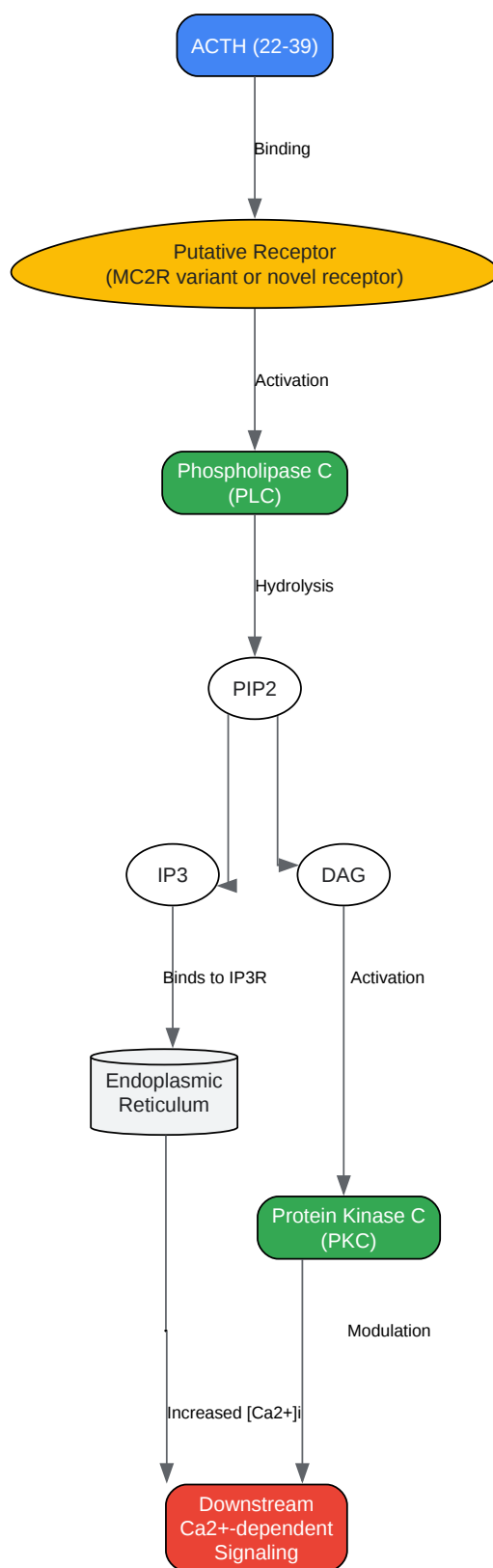
## Putative Non-Canonical Signaling Pathways of ACTH (22-39)

Research into the specific signaling mechanisms of **ACTH (22-39)** is still in its early stages. However, several biological effects have been observed that are not mediated by the classical cAMP pathway, suggesting the involvement of alternative intracellular signaling cascades.

## Calcium Mobilization

One of the most notable non-canonical effects attributed to ACTH peptides involves the mobilization of intracellular calcium. While the canonical pathway is cAMP-dependent, studies have shown that ACTH can induce transient increases in intracellular calcium ( $[Ca^{2+}]_i$ ). A study on rat bone marrow stromal cells demonstrated that ACTH promotes chondrogenic nodule formation and induces these calcium transients, an effect suggested to be mediated via the MC2R[1]. Although this study utilized the full-length ACTH, it points towards a potential MC2R-linked, Gq-coupled, or alternative mechanism for calcium release that could be relevant for its fragments. The precise mechanism by which **ACTH (22-39)** might induce calcium signaling remains to be elucidated.

Diagram of Putative Calcium Signaling Pathway



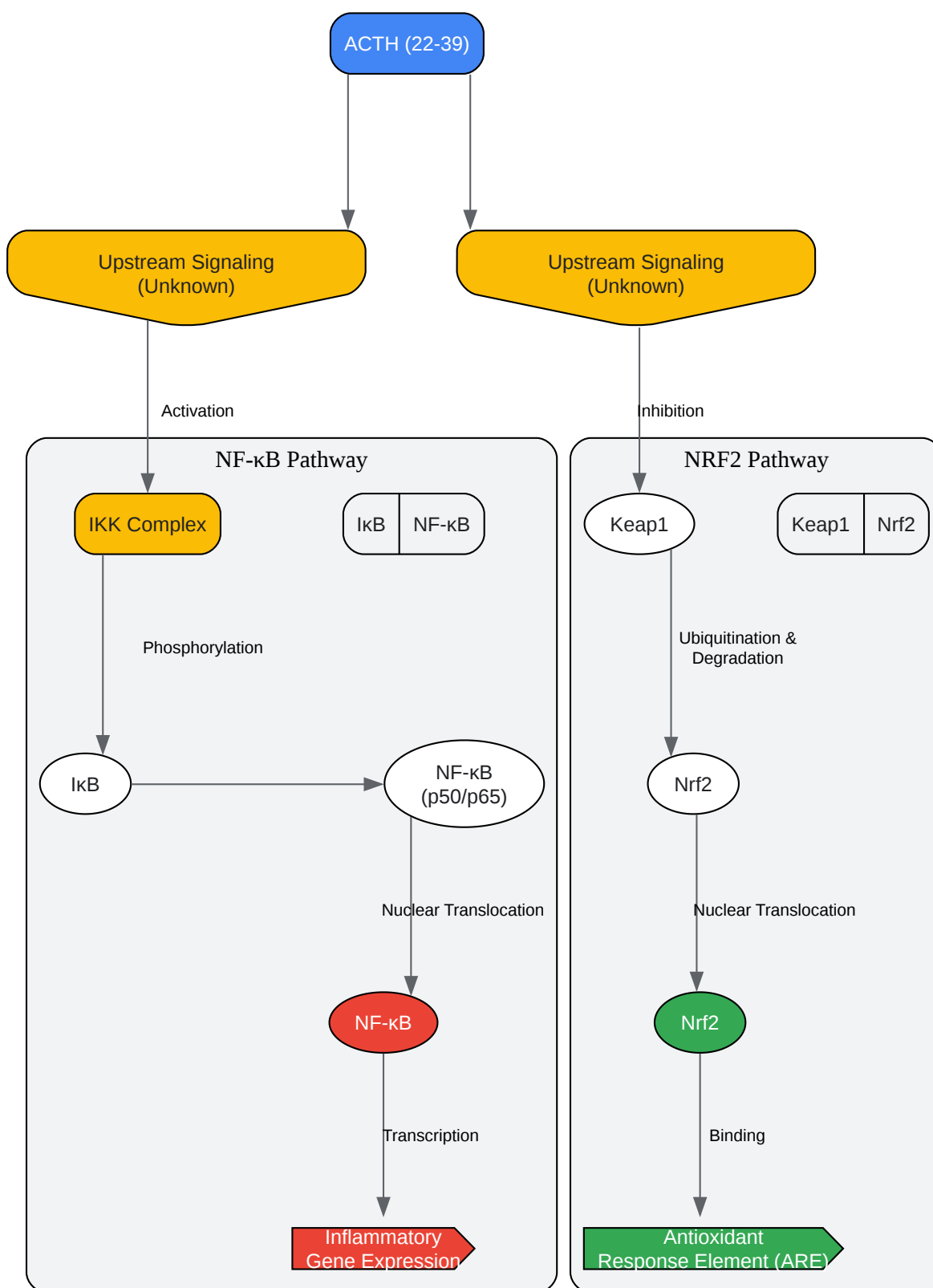
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Putative Calcium Mobilization Pathway for **ACTH (22-39)**.

## NF- $\kappa$ B and NRF2 Signaling

There are commercial indications that **ACTH (22-39)** may modulate the nuclear factor-kappa B (NF- $\kappa$ B) and nuclear factor erythroid 2-related factor 2 (NRF2) pathways[2]. The NF- $\kappa$ B pathway is a key regulator of inflammation, immunity, and cell survival. The NRF2 pathway is a primary defense mechanism against oxidative stress. Activation of these pathways would represent a significant departure from the known endocrine functions of ACTH. However, primary research literature to substantiate these claims and delineate the precise mechanisms is currently lacking.

Diagram of Hypothesized NF- $\kappa$ B and NRF2 Activation



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Hypothesized modulation of NF-κB and NRF2 pathways by **ACTH (22-39)**.

## Quantitative Data Summary

Quantitative data on the non-canonical signaling of **ACTH (22-39)** is sparse. The available information is summarized below.

Parameter	Peptide	Cell Type/System	Observed Effect	Concentration/Dose	Citation
Feeding Behavior	ACTH (18-39) & ACTH (22-39)	Fasted Rats (intracerebroventricular injection)	Increased food intake	Not specified	<a href="#">[3]</a>
cAMP Accumulation	ACTH (18-39) & ACTH (22-39)	HEK-293 cells with recombinant MC4 receptor	No stimulation or inhibition of ACTH-stimulated cAMP	Up to 100 $\mu$ M	<a href="#">[3]</a>
Chondrogenesis	ACTH (1-39)	Rat Bone Marrow Stromal Cells	Increased chondrogenic nodule formation	Dose-dependent	<a href="#">[1]</a>
Intracellular Calcium	ACTH (1-39)	Rat Bone Marrow Stromal Cells	Transient increases in $[Ca^{2+}]_i$	Dose-dependent	<a href="#">[1]</a>
Pancreatic Secretion	ACTH (18-39) (CLIP)	Isolated Rat Pancreatic Lobules	Stimulates amylase and protein secretion	$10^{-9}$ - $10^{-6}$ M	<a href="#">[4]</a>
Lipogenesis	ACTH (22-39) (as beta-cell-tropin)	Rat Adipocytes	Stimulated incorporation of $^3H_2O$ into total lipids	$EC_{50} \approx 2.5 \times 10^{-11}$ M	<a href="#">[5]</a>

## Detailed Experimental Protocols

Detailed experimental protocols for studying the non-canonical signaling of **ACTH (22-39)** are not readily available in the published literature. The following are generalized protocols for key experiments that would be required to investigate these pathways.

### Protocol 1: Measurement of Intracellular Calcium ([Ca<sup>2+</sup>]<sub>i</sub>)

This protocol describes a general method for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2.

Objective: To determine if **ACTH (22-39)** induces a transient increase in [Ca<sup>2+</sup>]<sub>i</sub> in a specific cell line.

Materials:

- Cells of interest (e.g., bone marrow stromal cells, adrenal cells)
- Cell culture medium
- Fura-2 AM (acetoxymethyl ester) fluorescent dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca<sup>2+</sup> and Mg<sup>2+</sup>
- **ACTH (22-39)** peptide stock solution
- Positive control (e.g., ATP or ionomycin)
- Fluorometer or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

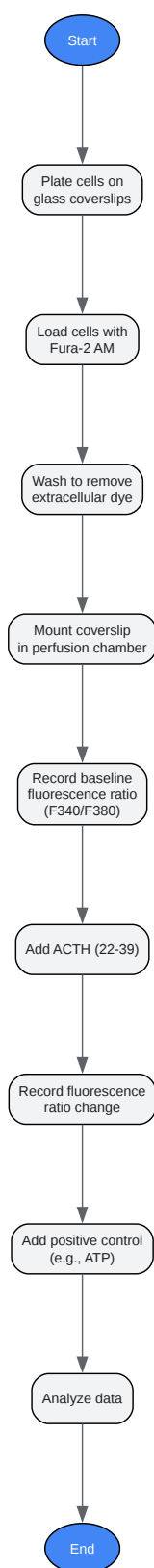
- Cell Preparation: Plate cells on glass coverslips and culture until they reach the desired confluency.

- Dye Loading:
  - Prepare a loading buffer containing Fura-2 AM (typically 2-5  $\mu$ M) and Pluronic F-127 (0.02%) in HBSS.
  - Wash the cells once with HBSS.
  - Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
- Measurement:
  - Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.
  - Continuously perfuse the cells with HBSS.
  - Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
  - Add **ACTH (22-39)** at the desired concentration to the perfusion buffer and record the fluorescence ratio (F340/F380).
  - After the response, add a positive control to ensure cell viability and responsiveness.
  - To confirm the signal is due to intracellular calcium release, experiments can be repeated in Ca<sup>2+</sup>-free HBSS with EGTA.

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

#### Workflow for Calcium Measurement





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Experimental workflow for intracellular calcium measurement.

## Protocol 2: NF- $\kappa$ B Reporter Assay

This protocol describes a general method for assessing the activation of the NF- $\kappa$ B signaling pathway using a luciferase reporter gene.

Objective: To determine if **ACTH (22-39)** can activate the NF- $\kappa$ B signaling pathway.

Materials:

- Host cell line (e.g., HEK293T)
- Cell culture medium and transfection reagents
- NF- $\kappa$ B luciferase reporter plasmid (containing multiple NF- $\kappa$ B binding sites upstream of a luciferase gene)
- A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
- **ACTH (22-39)** peptide stock solution
- Positive control (e.g., TNF- $\alpha$ )
- Luciferase assay system

Procedure:

- Transfection:
  - Co-transfect the host cell line with the NF- $\kappa$ B luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
  - Plate the transfected cells in a multi-well plate and allow them to recover for 24 hours.
- Treatment:
  - Replace the medium with fresh medium containing various concentrations of **ACTH (22-39)**.
  - Include a vehicle control and a positive control (TNF- $\alpha$ ).

- Incubate for a predetermined time (e.g., 6-24 hours).
- Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
- Luciferase Assay:
  - Measure the firefly luciferase activity (from the NF- $\kappa$ B reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer according to the manufacturer's instructions.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the **ACTH (22-39)**-treated samples to the vehicle control.

## Conclusion and Future Directions

The C-terminal fragment of ACTH, **ACTH (22-39)**, appears to exhibit biological activities that are distinct from the canonical steroidogenic pathway initiated by the full-length hormone. These non-canonical effects, which may include modulation of intracellular calcium, NF- $\kappa$ B, and NRF2 pathways, are currently not well understood, and the cognate receptors and downstream signaling components remain to be identified. The orexigenic and metabolic effects of ACTH C-terminal fragments further highlight the potential for a broader physiological role beyond the adrenal cortex.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of detailed understanding of the non-canonical signaling of **ACTH (22-39)** underscores the need for further fundamental research. Elucidating the receptors and signaling pathways involved could uncover novel therapeutic targets for a range of conditions, from metabolic disorders to inflammatory diseases. Future studies should focus on receptor binding assays with a broad panel of candidate receptors, comprehensive intracellular signaling pathway analysis, and in vivo studies to correlate these signaling events with the observed physiological effects.

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